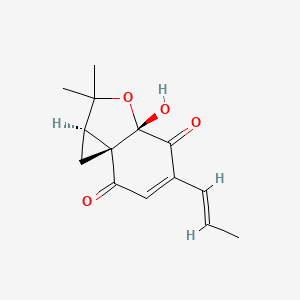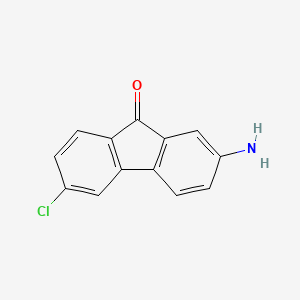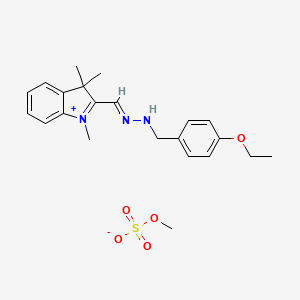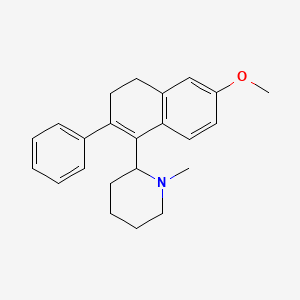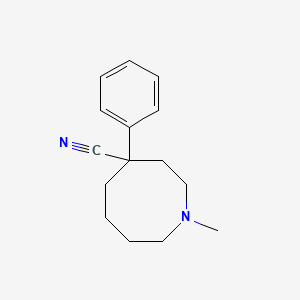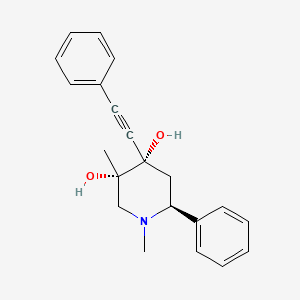
trans-1,3-Dimethyl-4-(phenylethynyl)-6-phenyl-3,4-piperidinediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-1,3-Dimethyl-4-(phenylethynyl)-6-phenyl-3,4-piperidinediol: is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as methyl, phenylethynyl, and phenyl groups attached to a piperidinediol core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,3-Dimethyl-4-(phenylethynyl)-6-phenyl-3,4-piperidinediol typically involves multi-step organic synthesis. One common approach is the reduction of 1,3-dimethyl-4-piperidone under specific conditions to obtain the desired piperidinediol. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LAH) and solvents like ethyl acetate .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and cost-effectiveness of the process.
Analyse Des Réactions Chimiques
Types of Reactions: trans-1,3-Dimethyl-4-(phenylethynyl)-6-phenyl-3,4-piperidinediol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-1,3-Dimethyl-4-(phenylethynyl)-6-phenyl-3,4-piperidinediol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine: In biology and medicine, this compound may be studied for its potential pharmacological properties. Researchers investigate its interactions with biological molecules and its potential as a therapeutic agent.
Industry: In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of trans-1,3-Dimethyl-4-(phenylethynyl)-6-phenyl-3,4-piperidinediol involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.
Comparaison Avec Des Composés Similaires
cis-1,3-Dimethyl-4-(phenylethynyl)-6-phenyl-3,4-piperidinediol: This isomer differs in the spatial arrangement of its functional groups, leading to different chemical and biological properties.
1,3-Dimethyl-4-piperidone: A precursor in the synthesis of the target compound, with different reactivity and applications.
Uniqueness: trans-1,3-Dimethyl-4-(phenylethynyl)-6-phenyl-3,4-piperidinediol is unique due to its specific stereochemistry and the presence of multiple functional groups
Propriétés
Numéro CAS |
120729-75-1 |
|---|---|
Formule moléculaire |
C21H23NO2 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
(3S,4S,6S)-1,3-dimethyl-6-phenyl-4-(2-phenylethynyl)piperidine-3,4-diol |
InChI |
InChI=1S/C21H23NO2/c1-20(23)16-22(2)19(18-11-7-4-8-12-18)15-21(20,24)14-13-17-9-5-3-6-10-17/h3-12,19,23-24H,15-16H2,1-2H3/t19-,20-,21+/m0/s1 |
Clé InChI |
YILNCKODXJTICZ-PCCBWWKXSA-N |
SMILES isomérique |
C[C@@]1(CN([C@@H](C[C@@]1(C#CC2=CC=CC=C2)O)C3=CC=CC=C3)C)O |
SMILES canonique |
CC1(CN(C(CC1(C#CC2=CC=CC=C2)O)C3=CC=CC=C3)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


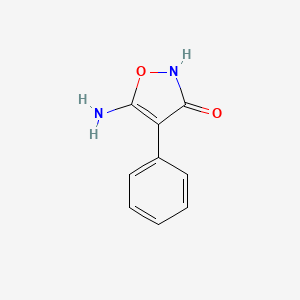


![10-hydroxy-4,5,9-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(16),2(6),4,10,12,14-hexaen-3-one](/img/structure/B12789674.png)

